molecular formula C23H26ClNO4 B11692767 Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Katalognummer: B11692767
Molekulargewicht: 415.9 g/mol
InChI-Schlüssel: CUVBDVKYXFBFFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is an organic compound with the molecular formula C22H24ClNO4 It is a complex molecule that features a cyclohexyl group, a chlorinated phenoxy group, and an acetamido benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The resulting phenoxyacetic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with cyclohexanol in the presence of a suitable catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexyl 4-[(2-tert-butylphenoxy)acetamido]benzoate
  • Hexyl 4-[(4-chloro-2-methylphenoxy)acetamido]benzoate
  • Butyl 4-[(4-methylphenoxy)acetamido]benzoate

Uniqueness

Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is unique due to the presence of the chlorinated phenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Eigenschaften

Molekularformel

C23H26ClNO4

Molekulargewicht

415.9 g/mol

IUPAC-Name

cyclohexyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H26ClNO4/c1-15-12-20(13-16(2)22(15)24)28-14-21(26)25-18-10-8-17(9-11-18)23(27)29-19-6-4-3-5-7-19/h8-13,19H,3-7,14H2,1-2H3,(H,25,26)

InChI-Schlüssel

CUVBDVKYXFBFFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.